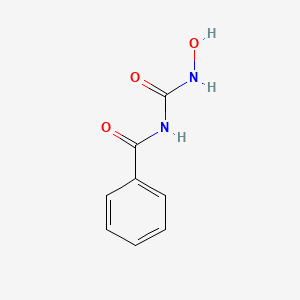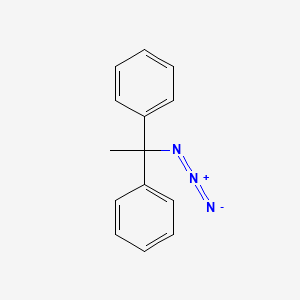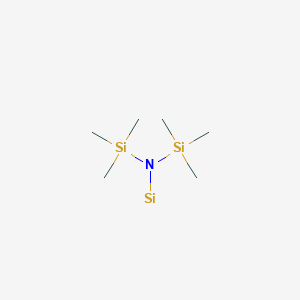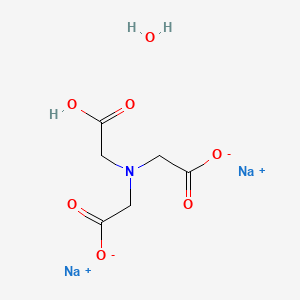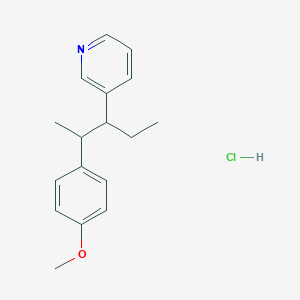
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound’s structure also includes an ethyl group, a methoxy group, and a methylphenethyl group, making it a highly substituted pyridine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride typically involves multi-step organic reactions. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an acetylenic ester in the presence of a base . Another method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Applications De Recherche Scientifique
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride is unique due to its highly substituted structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
27432-21-9 |
|---|---|
Formule moléculaire |
C17H22ClNO |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenyl)pentan-3-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-4-17(15-6-5-11-18-12-15)13(2)14-7-9-16(19-3)10-8-14;/h5-13,17H,4H2,1-3H3;1H |
Clé InChI |
GEVVQBDPPUJSPA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=CC=C1)C(C)C2=CC=C(C=C2)OC.Cl |
Numéros CAS associés |
27432-20-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)

